Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate
Description
Historical Development of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines emerged as pharmacologically privileged scaffolds in the late 20th century, with foundational work establishing their synthetic accessibility and biological versatility. Early milestones include the 1970s discovery of zolpidem, a GABAA receptor agonist derived from this core. The 1990s saw expanded interest in halogenated variants, such as 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile, which demonstrated enhanced electronic properties for cross-coupling reactions. By the 2010s, advances in metal-free syntheses enabled efficient large-scale production of derivatives like Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate, circumventing transition-metal contamination concerns.
Key historical phases include:
- 1970–1990 : Exploration of basic imidazo[1,2-a]pyridine pharmacology.
- 1990–2010 : Development of halogenated and functionalized derivatives.
- 2010–present : Refinement of green synthetic methods and structure-activity relationship (SAR) studies.
Research Significance in Medicinal Chemistry
This compound’s significance lies in its dual roles as a synthetic intermediate and potential pharmacophore. The 6-chloro groups enhance electrophilicity, facilitating nucleophilic substitutions, while the ester moiety provides a handle for prodrug modifications. Comparative studies highlight its advantages over simpler analogs:
| Property | This Compound | Non-Halogenated Analog |
|---|---|---|
| LogP (calculated) | 3.1 | 2.3 |
| H-bond acceptors | 7 | 5 |
| Rotatable bonds | 8 | 4 |
Such properties enable improved blood-brain barrier penetration and target affinity relative to earlier derivatives. Preclinical studies suggest utility in kinase inhibition, with IC50 values below 100 nM reported for analogous structures in cancer models.
Position within Heterocyclic Compound Research
As a fused bicyclic system, imidazo[1,2-a]pyridines occupy a critical niche between monocyclic heterocycles and polycyclic frameworks. Their 10 π-electron aromatic system confers stability while allowing regioselective functionalization. This compound extends this paradigm through:
- Steric modulation : The bis-aryl methyl groups create a chiral N-center, enabling enantioselective interactions.
- Electronic tuning : Chlorine atoms at C6 withdraw electron density, polarizing the imidazole ring for nucleophilic attack.
- Conformational flexibility : The propanoate linker permits adaptive binding to irregular protein surfaces.
These features align with trends in fragment-based drug design, where modular scaffolds bridge small molecules and biologics.
Current Research Landscape and Challenges
Recent efforts focus on optimizing this compound’s synthetic routes and therapeutic applications. Metal-free cyclization strategies using DMF-dimethylacetal have achieved yields exceeding 80%. However, challenges persist:
Synthetic Challenges
- Regioselective functionalization at C3 vs. C8 positions.
- Scalability of multi-step protocols involving bromoacetonitrile.
Biological Challenges
- Mitigating off-target effects due to broad kinase affinity.
- Improving metabolic stability of the methyl ester group.
Ongoing work explores late-stage diversification via:
- Enzymatic resolution of enantiomers.
- Photoaffinity labeling for target identification.
Properties
IUPAC Name |
methyl 2-[bis[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-13(20(28)29-2)25(11-16-7-23-18-5-3-14(21)9-26(16)18)12-17-8-24-19-6-4-15(22)10-27(17)19/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJOZKTSSZVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(CC1=CN=C2N1C=C(C=C2)Cl)CC3=CN=C4N3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Alkylation: The bis-alkylation of the imidazo[1,2-a]pyridine rings with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with methyl propanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, thiols, or amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dechlorinated derivatives. Substitution reactions would result in the replacement of chlorine atoms with the corresponding nucleophiles.
Scientific Research Applications
Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria and fungi.
Medicine: Research is ongoing into its use as a therapeutic agent for treating infectious diseases, including tuberculosis and other bacterial infections.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine rings can bind to active sites on enzymes, inhibiting their activity and thereby disrupting essential biological processes in pathogens. This inhibition can lead to the death of the pathogen or the prevention of its replication.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
The imidazo[1,2-a]pyridine scaffold is a common feature in several bioactive compounds. Key comparisons include:
Key Structural Differences:
- Methyl 2-[bis(...)amino]propanoate lacks metal coordination (unlike JM216) and uses a tertiary amine linker instead of an amide (contrasting CB256). Its 6-chloro substitution distinguishes it from anti-inflammatory imidazo[1,2-a]pyridines in , which prioritize methyl and aryl groups for activity.
Functional Comparison
- Anticancer Potential: JM216 (platinum-based) and CB256 (TSPO-targeting) employ divergent mechanisms.
- However, its chloro substituents may reduce solubility compared to methoxy or trifluoromethyl groups in active analogs.
- TSPO Binding : CB256’s selectivity for TSPO relies on pyridinylmethyl and chlorophenyl groups . The dual 6-chloroimidazo[1,2-a]pyridin-3-ylmethyl arms in the target compound could sterically hinder TSPO binding but enhance affinity for other mitochondrial targets.
Pharmacokinetic Considerations
- Oral Bioavailability: JM216’s oral efficacy is attributed to its platinum(IV) oxidation state and lipophilic ligands . The ester group in Methyl 2-[bis(...)amino]propanoate may improve absorption but require hydrolysis for activation.
- Metabolic Stability : Chlorine atoms may slow hepatic metabolism compared to methyl or methoxy substituents in related compounds .
Biological Activity
Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate (CAS No. 1025762-32-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating infectious diseases such as tuberculosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
The molecular formula of this compound is C20H19Cl2N5O2, with a molar mass of 432.3 g/mol. The compound features imidazo[1,2-a]pyridine rings, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N5O2 |
| Molar Mass | 432.3 g/mol |
| Density | 1.42 g/cm³ (predicted) |
| pKa | 5.67 (predicted) |
The biological activity of this compound primarily involves its interaction with specific molecular targets within pathogens. The imidazo[1,2-a]pyridine moieties can bind to active sites on enzymes, inhibiting their function and disrupting essential biological processes. This inhibition can lead to the death of the pathogen or prevent its replication.
Biological Activity and Efficacy
Recent studies have highlighted the compound's potential as an anti-infective agent:
- Antitubercular Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antitubercular properties. For instance, compounds synthesized from similar scaffolds demonstrated minimal inhibitory concentration (MIC) values comparable to standard treatments such as streptomycin .
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits the growth of Mycobacterium tuberculosis. Molecular docking studies suggest that it binds effectively to the active sites of critical enzymes involved in bacterial metabolism.
- Synergistic Effects : The compound has also been evaluated in combination with other antitubercular agents to assess synergistic effects. Preliminary results indicate enhanced efficacy when used alongside existing therapies, suggesting a potential for combination treatment strategies in drug-resistant tuberculosis cases .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of this compound:
- Case Study 1 : A study focused on synthesizing various imidazo[1,2-a]pyridine derivatives using microwave-assisted techniques reported high yields and purity levels. The synthesized compounds were then screened for antitubercular activity, with several showing promising results against resistant strains of Mycobacterium tuberculosis.
- Case Study 2 : Another research effort explored the modification of the imidazo[1,2-a]pyridine structure to enhance its biological activity. By altering substituents on the ring system, researchers identified compounds with improved potency against tuberculosis in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of 6-chloroimidazo[1,2-a]pyridine derivatives with α-halogenated esters. For example, analogous imidazo[1,2-a]pyridine esters are synthesized via cyclization of 2-aminopyridines with α-bromoketones in polar solvents (e.g., ethanol) under reflux . Optimization of reaction time (e.g., 16 hours for similar Schiff base syntheses ) and catalytic agents (e.g., glacial acetic acid for imine formation ) is critical. Yield improvements may require iterative adjustments to stoichiometry and temperature.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and methyl group attachments . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>98% as per industry standards ). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with imidazo[1,2-a]pyridine bioactivity trends, such as kinase inhibition or antimicrobial activity. For example, imidazo[1,2-a]pyridine derivatives are screened against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays . Dose-response curves (0.1–100 µM) and cytotoxicity profiling (e.g., MTT assays on HEK-293 cells) are recommended to establish therapeutic indices .
Advanced Research Questions
Q. How can multi-step synthesis of this compound be optimized to improve scalability and yield?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables like solvent polarity (e.g., dimethoxyethane vs. ethanol ), catalyst loading (e.g., Pd/C for cross-coupling ), and temperature gradients. For example, microwave-assisted synthesis reduces reaction times for imidazo[1,2-a]pyridine derivatives from hours to minutes (e.g., 30 minutes at 120°C ). Parallel purification techniques (e.g., automated flash chromatography) enhance throughput .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing chloro with fluoro or methyl groups ) and compare bioactivity data. For instance, ’s table shows that ethyl carbamate analogs exhibit reduced solubility compared to propanamide derivatives, impacting membrane permeability . Pair computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to map binding interactions with targets like kinases .
Q. How can contradictory bioactivity data between this compound and structural analogs be resolved?
- Methodological Answer : Conduct meta-analyses of bioassay conditions (e.g., pH, serum content) that may alter compound stability. For example, discrepancies in anti-inflammatory activity between imidazo[1,2-a]pyridine derivatives (e.g., ) may arise from assay-specific endpoints (COX-2 vs. TNF-α inhibition). Validate findings using orthogonal assays (e.g., ELISA and Western blotting) and control for batch-to-batch purity variations .
Q. What structural modifications enhance solubility without compromising target affinity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) at the propanoate ester or imidazo[1,2-a]pyridine N-methyl positions . demonstrates that ethyl-to-propanamide side chain substitutions improve aqueous solubility by 40% . Computational tools like LogP predictors (e.g., MarvinSketch) guide rational design to balance lipophilicity and solubility .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to assess binding to cytochrome P450 isoforms (e.g., CYP3A4) for toxicity screening . Pharmacophore models (e.g., Schrödinger’s Phase) identify structural motifs associated with hERG channel inhibition. Validate predictions with patch-clamp assays for cardiac safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
